molecular formula C20H18O5 B2712586 [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 374707-77-4

[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B2712586
CAS RN: 374707-77-4
M. Wt: 338.359
InChI Key: XBWXIAFVOFIVEA-UHFFFAOYSA-N
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Description

The compound “[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” has the molecular formula C20H18O5 . It is also known by its CAS Number: 374707-77-4 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H18O5/c1-12-15-8-9-17 (24-11-18 (21)22)13 (2)19 (15)25-20 (23)16 (12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3, (H,21,22) and the InChI key is XBWXIAFVOFIVEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.36 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

  • (Čačić et al., 2009) describe the synthesis of derivatives based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid. These compounds are explored for their potential antibacterial activity against Gram-positive and Gram-negative bacteria.

Formation of Natural Products

  • (Chen et al., 2008) discuss the isolation of new benzoic acid derivatives and acetophenones from Melicope semecarpifolia, exhibiting potent inhibition on superoxide anion generation and elastase release.

Antimicrobial Properties

  • (Čačić et al., 2006) present the synthesis of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives, exploring their antimicrobial properties.

Chemical Bond Analysis

  • (Davies & Sutherland, 1938) analyze the absorption spectra of carboxylic acids, including acetic acid, in different solvents, providing insights into chemical bond characteristics.

Photoluminescent Materials

  • (Chen et al., 2003) explore the synthesis of a photoluminescent metal-organic polymer, incorporating various carboxylates for potential applications in photoluminescence.

Crystal Structure Analysis

  • (Swamy et al., 2015) examine the crystal structure of a related compound, 7,8-benzocoumarin-4-acetic acid, contributing to the understanding of molecular arrangements and interactions.

Catalytic Synthesis

  • (Brahmachari & Nayek, 2017) detail a catalyst-free synthesis method for producing various derivatives of benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, showcasing an efficient and eco-friendly approach.

Cardiac Protection

  • (Khdhiri Emna et al., 2020) investigate a new molecule derived from benzo[f]chromen for its protective effect against cardiac remodeling in myocardial infarction, indicating potential therapeutic applications.

properties

IUPAC Name

2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-15-8-9-17(24-11-18(21)22)13(2)19(15)25-20(23)16(12)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWXIAFVOFIVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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